2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
Overview
Description
2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a chlorofluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the substituted piperazine intermediate.
Acetamide Formation: The intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitrating agents (HNO3) or halogenating agents (Br2, Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with various biological targets.
Industrial Applications: It may find use in the synthesis of more complex molecules for industrial purposes, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action for 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorofluorophenyl group may enhance binding affinity and specificity, while the acetamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- 2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Uniqueness
The presence of both chlorine and fluorine atoms in the aromatic ring of 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE makes it unique compared to its analogs. This dual substitution can significantly impact its chemical reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClFN3O/c22-19-7-4-8-20(23)18(19)15-25-11-13-26(14-12-25)16-21(27)24-10-9-17-5-2-1-3-6-17/h4-5,7-8H,1-3,6,9-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUDVMXTBFGEQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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